![molecular formula C17H17NO4 B12419998 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is a deuterated derivative of a compound used in various biochemical and pharmaceutical research applications. The presence of deuterium atoms in the structure makes it particularly useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry, as it provides distinct isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthol, epichlorohydrin, and succinic anhydride.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions: 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidinedione ring can be reduced to form corresponding alcohols.
Substitution: The naphthalenyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenyloxy derivatives.
科学的研究の応用
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy and mass spectrometry.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as a tracer in environmental studies.
作用機序
The mechanism of action of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 involves its interaction with specific molecular targets. The hydroxyl and naphthalenyloxy groups facilitate binding to proteins and enzymes, influencing their activity. The deuterium atoms provide stability and distinct isotopic labeling, aiding in the study of metabolic pathways and reaction mechanisms.
類似化合物との比較
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione: The non-deuterated version of the compound.
Propranolol: A β-adrenergic blocker with a similar naphthalenyloxy group.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another compound with a naphthalenyloxy group used in pharmaceutical research.
Uniqueness: The presence of deuterium atoms in 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 makes it unique, providing enhanced stability and distinct isotopic labeling. This feature is particularly valuable in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry, where isotopic labeling is crucial for accurate analysis.
特性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D |
InChIキー |
AEPOJXVSQUFPCK-YSNNITQRSA-N |
異性体SMILES |
[2H]C1=CC2=CC=CC=C2C(=C1[2H])OC([2H])([2H])C([2H])(C([2H])([2H])N3C(=O)CCC3=O)O |
正規SMILES |
C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



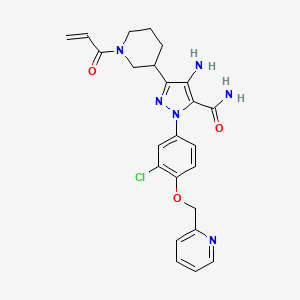


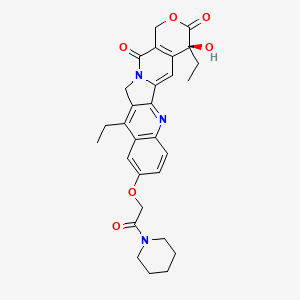
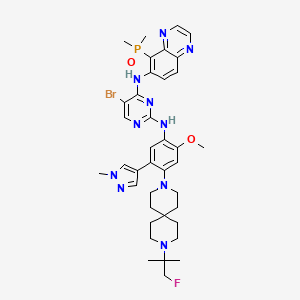
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

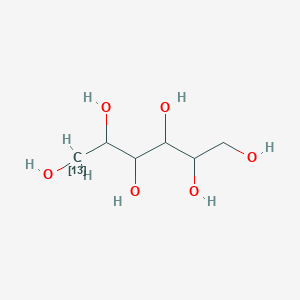
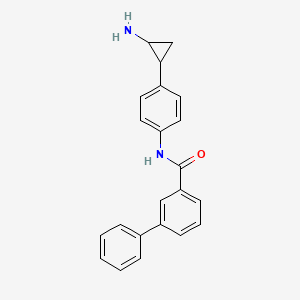
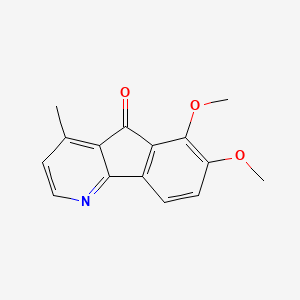
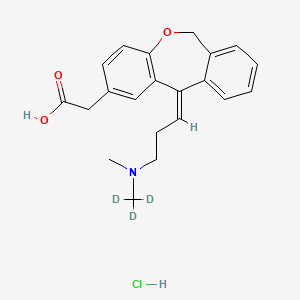
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)

